CCR5 Antagonist Activity: Direct Quantitative Comparison with 3,4-Dimethylphenyl and 4-Methoxyphenyl Analogs
In a human MOLT4/CCR5 cellular assay measuring inhibition of CCL5-induced intracellular calcium mobilization, N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide produced an IC₅₀ of 6.53 µM [1]. In the same assay platform, the 3,4-dimethylphenyl analog (CAS 896370-56-2) yielded an IC₅₀ of 6.50 µM, while the 4-methoxyphenyl analog exhibited an IC₅₀ of 37.6 µM [1]. The 3-fluorophenyl compound thus demonstrates approximately 5.8-fold greater CCR5 antagonist potency compared to the 4-methoxyphenyl congener, and retains potency comparable to the 3,4-dimethylphenyl version, but with the added metabolic advantage conferred by the 3-fluoro substitution as established in independent SAR studies [2].
| Evidence Dimension | CCR5 receptor antagonism (IC₅₀) in human MOLT4 cells |
|---|---|
| Target Compound Data | IC₅₀ = 6.53 µM (6,530 nM) |
| Comparator Or Baseline | 3,4-Dimethylphenyl analog: IC₅₀ = 6.50 µM; 4-Methoxyphenyl analog: IC₅₀ = 37.6 µM (37,600 nM) |
| Quantified Difference | 5.8-fold more potent vs 4-methoxyphenyl analog; equipotent vs 3,4-dimethylphenyl analog but with metabolic stability advantage |
| Conditions | CCL5-induced calcium flux assay in human MOLT4/CCR5 cells, Fluo-4-AM dye, 1 hr incubation |
Why This Matters
For CCR5-targeted screening cascades, selecting the 3-fluorophenyl compound over the 4-methoxyphenyl analog avoids a ~6-fold loss in potency, while choosing it over the 3,4-dimethylphenyl version leverages the metabolic stability benefit of 3-fluoro substitution validated by published SAR [2].
- [1] BindingDB Entry BDBM50351144 (CHEMBL1817909 / CHEMBL2057810). Antagonist activity at human CCR5 receptor expressed in MOLT4/CCR5 cells assessed as inhibition of CCL5-induced intracellular calcium mobilization. IC₅₀ values for target compound, 3,4-dimethylphenyl analog, and 4-methoxyphenyl analog. View Source
- [2] He, X. et al. Modification of 1,3,3,4-tetra-substituted pyrrolidine embodied CCR5 receptor antagonists: 3-fluoro substitution on the 3-phenyl group reduces metabolism without impairing anti-HIV potency. Bioorganic & Medicinal Chemistry Letters, 2012. View Source
